2-[(4-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride
Overview
Description
2-[(4-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride is a useful research compound. Its molecular formula is C15H12Cl2O3 and its molecular weight is 311.2 g/mol. The purity is usually 95%.
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Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride can change over time due to its stability and degradation. The compound is generally stable under standard ambient conditions, but it can degrade over time, especially in the presence of moisture or reactive chemicals . Long-term studies have shown that the compound’s effects on cellular function can persist, but the extent of these effects may diminish as the compound degrades. In vitro and in vivo studies have demonstrated that the compound can have lasting impacts on cellular processes, but these effects are dependent on the concentration and duration of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modify target proteins and enzymes without causing significant toxicity. At higher doses, the compound can exhibit toxic or adverse effects, such as cellular damage and disruption of normal cellular processes . Threshold effects have been observed, where a certain concentration of the compound is required to achieve the desired biochemical modification, but exceeding this threshold can lead to detrimental effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by esterases and other hydrolytic enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These metabolic interactions can affect metabolic flux and the levels of specific metabolites, ultimately influencing cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to specific transporters that facilitate its uptake into cells, where it can accumulate and exert its biochemical effects . Additionally, binding proteins can influence the compound’s localization and distribution within different cellular compartments, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific proteins and enzymes involved in cellular processes . This localization is essential for the compound’s ability to modify target biomolecules and exert its biochemical effects.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methoxy]-3-methoxybenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O3/c1-19-13-4-2-3-12(15(17)18)14(13)20-9-10-5-7-11(16)8-6-10/h2-8H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XETIUEPQFQSSCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.